An In-depth Technical Guide to Fmoc-5-benzyloxy-DL-tryptophan: Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-5-benzyloxy-DL-tryptophan: Properties and Applications in Peptide Synthesis
Authored for researchers, chemists, and professionals in drug development, this guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and strategic applications of Nα-Fmoc-5-benzyloxy-DL-tryptophan. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights to facilitate its effective use in complex peptide synthesis projects.
Introduction: Strategic Importance in Peptide Chemistry
Fmoc-5-benzyloxy-DL-tryptophan is a synthetically modified amino acid derivative crucial for advanced peptide synthesis. It belongs to a class of building blocks where the alpha-amino group is temporarily protected by the base-labile Fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).
The key distinguishing feature of this molecule is the benzyloxy (OBzl) group protecting the hydroxyl function at the 5-position of the tryptophan indole ring. This modification serves two primary purposes:
-
Preventing Side Reactions: The indole side chain of tryptophan is susceptible to oxidation and electrophilic substitution under the acidic conditions often used during peptide cleavage from the resin.[1][2] The benzyloxy group provides steric and electronic shielding, mitigating these degradation pathways.
-
Modulating Biological Activity: Introducing substituents on the indole ring can significantly alter the pharmacological properties of the final peptide, including binding affinity, solubility, and metabolic stability.
This guide will navigate the core chemical attributes of this compound, its characterization, and its functional role within the iterative cycle of Fmoc-based peptide synthesis.
Core Chemical and Physical Properties
A precise understanding of the physicochemical properties of Fmoc-5-benzyloxy-DL-tryptophan is fundamental for its proper handling, storage, and application in synthesis protocols. While specific experimental data for the DL-racemate is limited, the properties can be reliably inferred from its constituent parts and data from closely related analogs.
| Property | Value | Source / Comment |
| CAS Number | 1219348-47-6 | [3] |
| Molecular Formula | C₃₃H₂₈N₂O₅ | [3] |
| Molecular Weight | 532.6 g/mol | [3] |
| Appearance | Typically an off-white to pale yellow solid. | Inferred from related Fmoc-amino acids.[4] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). Sparingly soluble in alcohols. Insoluble in water. | General solubility profile for Fmoc-protected amino acids used in SPPS. |
| Storage Conditions | Store refrigerated (2-8°C), desiccated, and protected from light.[5] | Tryptophan derivatives can be light-sensitive and hygroscopic.[6] |
Synthesis and Purification Overview
The synthesis of Fmoc-5-benzyloxy-DL-tryptophan is a multi-step process that requires careful control of reaction conditions to ensure high purity.
Conceptual Synthetic Pathway:
-
Starting Material: The synthesis begins with 5-hydroxy-DL-tryptophan.
-
Side-Chain Protection: The hydroxyl group on the indole ring is protected using benzyl bromide (BnBr) in the presence of a suitable base. This Williamson ether synthesis yields 5-benzyloxy-DL-tryptophan.
-
Nα-Fmoc Protection: The primary amine of 5-benzyloxy-DL-tryptophan is then reacted with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions to install the Fmoc protecting group.
Causality in Synthesis: The order of protection is critical. Protecting the side-chain hydroxyl group first is necessary to prevent its reaction with the Fmoc-reagent. The choice of base and solvent for each step is optimized to maximize yield and minimize side reactions, such as over-alkylation or racemization.
Purification Protocol: Post-synthesis, the crude product is typically purified using flash column chromatography on silica gel. The mobile phase is a gradient system, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with an ester (e.g., ethyl acetate) to elute the final product. The purity of the collected fractions is monitored by Thin Layer Chromatography (TLC) or HPLC.
Analytical Characterization
Rigorous analytical validation is a self-validating system that ensures the identity, purity, and integrity of the amino acid derivative before its inclusion in a synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of Fmoc-amino acids.
Step-by-Step Protocol (Purity Analysis):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% B to 100% B over 20-30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm. The Fmoc group has a strong absorbance, making detection highly sensitive.
-
Rationale: The combination of acetonitrile and TFA is effective for the chiral separation of many FMOC amino acid derivatives.[7] The gradient elution ensures that the highly hydrophobic compound is eluted from the C18 column with a sharp peak shape. Purity is determined by integrating the peak area of the main component relative to any impurities.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy confirms the chemical structure of the molecule. Key expected signals include:
-
Aromatic Protons (Fmoc & Benzyl): Multiple signals between ~7.2 and 7.9 ppm.
-
Indole Protons: Signals characteristic of the tryptophan side chain, shifted by the benzyloxy substituent.
-
Alpha-Proton & Beta-Protons: Signals in the aliphatic region (~3.0-4.5 ppm), coupled to each other.
-
CH & CH₂ of Fmoc: Characteristic signals for the fluorenyl group's aliphatic protons.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ would be approximately 533.6 m/z.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-5-benzyloxy-DL-tryptophan is as a building block in SPPS.[8] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[9]
The SPPS Cycle: A Step-by-Step Workflow
The incorporation of Fmoc-5-benzyloxy-DL-tryptophan follows the standard iterative cycle of Fmoc-SPPS.
-
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF for several minutes.[9]
-
Mechanism Insight: The deprotection is an E1cB elimination reaction. A proton is abstracted from the C9 position of the fluorene ring, forming a stabilized anion. This intermediate then eliminates dibenzofulvene and carbon dioxide to release the free amine.[10][11] The piperidine serves as both the base and a scavenger for the dibenzofulvene byproduct.[12]
-
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene adduct, ensuring a clean environment for the next step.
-
Coupling (Activation & Addition): The carboxylic acid of Fmoc-5-benzyloxy-DL-tryptophan is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA, NMM). This activated species is then added to the resin, where it reacts with the newly freed N-terminal amine of the peptide chain to form a new peptide bond.
-
Expertise Note: The choice of coupling reagent and base is critical for efficient and racemization-free bond formation. HATU is often preferred for its high efficiency, especially with sterically hindered amino acids.
-
-
Washing: The resin is again washed extensively with DMF to remove excess reagents and byproducts. This completes one cycle, and the process is repeated for the next amino acid.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically accomplished using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).
-
Cleavage Cocktail: A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like the benzyloxy group.
-
Water & TIS: These are scavengers. TIS is particularly important for protecting tryptophan residues from re-alkylation by carbocations generated during the cleavage process.
-
Reactivity and Stability Considerations
-
Benzyloxy Group Stability: The benzyl ether linkage of the 5-benzyloxy group is stable to the basic conditions of Fmoc deprotection (piperidine/DMF) and the neutral-to-basic conditions of the coupling step. It is, however, designed to be labile to strong acids like TFA used in the final cleavage. It can also be removed by catalytic hydrogenation, offering an orthogonal deprotection strategy if needed.[13]
-
Tryptophan Side Chain: Even with protection, the tryptophan indole ring remains a potential site for oxidation.[2] It is crucial to use high-purity solvents, and in some cases, adding scavengers like ethanedithiol (EDT) to the cleavage cocktail can offer additional protection.[14] Best practices include minimizing exposure of the peptide to light and air, especially during long-term storage.[6]
Conclusion
Fmoc-5-benzyloxy-DL-tryptophan is a highly valuable, albeit specialized, building block for peptide synthesis. Its utility stems from the dual-functionality of its protecting groups: the temporary, base-labile Fmoc group for chain elongation and the acid-labile benzyloxy group for safeguarding the sensitive indole side chain. By preventing oxidative degradation and other side reactions, its use enhances the fidelity and overall yield of complex peptide synthesis. For researchers developing peptide-based therapeutics, the 5-benzyloxy modification also offers a strategic handle for tuning the molecule's pharmacological profile, making it an essential tool in modern medicinal chemistry and drug discovery.
References
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PubChem. (n.d.). Fmoc-L-tryptophan. National Center for Biotechnology Information. Retrieved from [Link]
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Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. Retrieved from [Link]
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AAPPTEC. (n.d.). Fmoc-Trp(5-OH)-OH. Retrieved from [Link]
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PubChem. (n.d.). 5-Benzyloxytryptophan. National Center for Biotechnology Information. Retrieved from [Link]
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Anaspec. (n.d.). Fmoc-5-benzyloxy-DL-tryptophan - 250 mg. Retrieved from [Link]
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ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Retrieved from [Link]
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
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J-STAGE. (n.d.). Synthesis of tryptophan containing peptides. Retrieved from [Link]
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Aralez Bio. (n.d.). Fmoc-5-benzyloxy-L-tryptophan. Retrieved from [Link]
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Bionity. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
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Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
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PubMed. (1990). Chemical modification of tryptophan residues and stability changes in proteins. Retrieved from [Link]
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SpringerLink. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
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Frontiers. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multip. Retrieved from [Link]
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ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000472). Retrieved from [Link]
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Thieme. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-5-hydroxy-L-tryptophan: A Key Intermediate in Peptide Synthesis and Pharmaceutical Research. Retrieved from [Link]
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